molecular formula C10H16O2 B6216069 3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-ol CAS No. 2751614-34-1

3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B6216069
CAS No.: 2751614-34-1
M. Wt: 168.23 g/mol
InChI Key: NHMXBLCDGFQXGY-UHFFFAOYSA-N
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Description

3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-ol is a compound that features a unique bicyclo[1.1.1]pentane core structure. This structure is characterized by its three-dimensional, highly strained ring system, which imparts unique chemical and physical properties. The compound also contains an oxan-4-yl group, which is a six-membered ring containing an oxygen atom, and a hydroxyl group attached to the bicyclo[1.1.1]pentane core.

Preparation Methods

The synthesis of 3-(oxan-4-yl)bicyclo[111]pentan-1-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for industrial production.

Chemical Reactions Analysis

3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alkane.

Mechanism of Action

The mechanism of action of 3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug discovery, it may act as an antagonist or agonist of specific receptors or enzymes.

Comparison with Similar Compounds

3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-ol can be compared with other similar compounds such as bicyclo[1.1.1]pentane derivatives and oxan-4-yl substituted compounds. What sets it apart is its combination of the bicyclo[1.1.1]pentane core and the oxan-4-yl group, which imparts unique chemical and physical properties. Similar compounds include bicyclo[1.1.1]pentane itself, as well as other derivatives with different substituents at the bridgehead positions .

Properties

CAS No.

2751614-34-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-ol

InChI

InChI=1S/C10H16O2/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8,11H,1-7H2

InChI Key

NHMXBLCDGFQXGY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C23CC(C2)(C3)O

Purity

0

Origin of Product

United States

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